Home > Products > Screening Compounds P35731 > 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine
2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine - 2034583-02-1

2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine

Catalog Number: EVT-3060249
CAS Number: 2034583-02-1
Molecular Formula: C13H13N5O2
Molecular Weight: 271.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone

  • Compound Description: This compound features a pyrrolidin-1-yl)methanone core structure. []
  • Relevance: The structural similarity to Pyrazin-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone lies in the shared pyrrolidin-1-yl)methanone moiety, highlighting the importance of this structural element in various chemical contexts. []
  • Compound Description: This compound is a potent and selective I(Kur) inhibitor. []
  • Relevance: The compound shares the pyrrolidin-1-yl)methanone moiety with Pyrazin-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone. The presence of this moiety in a compound exhibiting such potent biological activity suggests its potential role in binding interactions and pharmacological activity. []

(E)-4-(2-(2-(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine (PDM‐042)

  • Compound Description: PDM‐042 is a potent, selective, orally active, and brain‐penetrable phosphodiesterase 10A (PDE10A) inhibitor. [] It exhibits therapeutic potential for the treatment of schizophrenia. []
  • Relevance: PDM‐042 shares the pyrrolidin-1-yl) moiety with Pyrazin-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone. Its presence in a compound with notable central nervous system activity suggests a potential role in influencing brain function and potentially contributing to the pharmacological profile of related compounds. []

(5-Amino-3-phenyl-1, 2, 4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone (5c)

  • Compound Description: This compound exhibits potent anticonvulsant activity with an ED50 value of 6.20 mg/kg (oral/rat) and a favorable protective index (PI) of >48.38, surpassing that of the reference drug phenytoin. [] Its mechanism of action likely involves influencing sodium channels. []
  • Relevance: The presence of the pyrrolidin-1-yl)methanone moiety in both 5c and Pyrazin-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone underscores its significance in medicinal chemistry and its potential contribution to desirable pharmacological properties. []

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

  • Compound Description: PSNCBAM-1 is a cannabinoid CB1 receptor allosteric antagonist known to induce hypophagic effects (reduced food intake) in vivo. [] It affects CB1 receptor-mediated neuronal excitability, particularly in the cerebellum. []
  • Relevance: While lacking the pyrrolidin-1-yl)methanone moiety, PSNCBAM-1 shares the pyrrolidin-1-yl substituent with Pyrazin-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone. This structural similarity, coupled with its influence on CB1 receptors, suggests potential overlap in their pharmacological profiles and highlights the role of pyrrolidine derivatives in modulating important biological pathways. []

Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1H-pyrazol-1-yl)methyl)phosphonate (BMS-820132)

  • Compound Description: BMS-820132 acts as a "partial" glucokinase (GK) activator and has advanced into clinical trials for treating type 2 diabetes. [] Unlike "full" GK activators, it aims to mitigate the risk of hypoglycemia while maintaining efficacy. []
  • Relevance: BMS-820132 contains a pyrazin-2-yl)oxy) substructure, which is also present in Pyrazin-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone. The shared substructure, linked to glucose homeostasis modulation, underscores the potential of compounds containing this group in treating metabolic disorders and highlights a specific area of biological activity associated with this chemical motif. []

2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide (4)

  • Compound Description: Compound 4 exhibits noticeable DPPH radical scavenging activity, indicating antioxidant properties. [] Additionally, it demonstrates analgesic and anti-inflammatory activities comparable to standard references. []
  • Relevance: The shared pyrazin-2-yl substituent between 2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide and Pyrazin-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone suggests a potential for overlapping biological activities, particularly those related to antioxidant, analgesic, and anti-inflammatory effects. []

5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides

  • Compound Description: This class of compounds, particularly those with varied aryl/heteroaryl substituents at the 5-position of the thiophene ring, demonstrates interesting electronic and nonlinear optical properties. [] These properties are influenced by the electronic effects of the substituents and the conjugation within the molecule. []
  • Relevance: The shared pyrazin-2-yl substituent between 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and Pyrazin-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone, along with the presence of conjugated systems in both, suggests the potential for the latter compound to exhibit interesting electronic and optical properties. [] Further investigation into these properties could reveal new applications for this compound.

(3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone (PF-00734200)

  • Compound Description: PF-00734200 is a dipeptidyl peptidase IV (DPP-IV) inhibitor that progressed to phase 3 clinical trials for treating type 2 diabetes. [] Its primary metabolic pathway involves hydroxylation at the 5′ position of the pyrimidine ring. []
  • Relevance: While not directly containing a pyrazin-2-yl group, PF-00734200 is structurally similar to Pyrazin-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone due to the presence of the (pyrrolidin-yl)methanone moiety and the overall arrangement of heterocycles. This comparison, combined with PF-00734200's role as a DPP-IV inhibitor, suggests that exploring DPP-IV inhibitory activity for Pyrazin-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone and its close analogs might be of interest. []
Overview

2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine is a nitrogen-containing heterocyclic compound characterized by the presence of a pyrrolidine ring connected to a pyrazine moiety through a carbonyl group and an ether linkage. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as it may interact with various molecular targets, including enzymes and receptors .

Source and Classification

The compound is classified as a heterocyclic organic compound, specifically belonging to the class of pyrazine derivatives. It is identified by the Chemical Abstracts Service number 2034583-02-1 and has been studied for its pharmacological properties, particularly in relation to phosphodiesterase inhibition .

Synthesis Analysis

Methods

The synthesis of 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine typically involves several key steps:

  1. Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors, such as amino acids or other nitrogen-containing compounds.
  2. Attachment of the Pyrazine Moiety: A nucleophilic substitution reaction is often employed to introduce a pyrazine derivative into the structure.
  3. Formation of the Carbonyl Linkage: This step generally involves acylation reactions using acyl chlorides or anhydrides, allowing for the establishment of the carbonyl functional group.
  4. Ether Linkage Formation: The reaction between a hydroxyl group and a halogenated pyrazine derivative under basic conditions facilitates the creation of the ether linkage .

Technical Details

Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine features a pyrrolidine ring attached to a pyrazine ring via an ether bond and a carbonyl group. The structural formula can be represented as follows:

C12H12N4O2\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_2

Data

Key structural data includes:

  • Molecular Weight: 232.25 g/mol
  • Melting Point: Not readily available in the literature but can be determined experimentally.
  • Solubility: Typically soluble in organic solvents such as dimethyl sulfoxide and methanol.
Chemical Reactions Analysis

Types of Reactions

2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine can undergo several chemical reactions:

  1. Oxidation: Utilizing reagents like hydrogen peroxide or potassium permanganate can yield oxidized derivatives.
  2. Reduction: Agents such as sodium borohydride or lithium aluminum hydride may be used to produce reduced forms of the compound.
  3. Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule, expanding its chemical diversity .

Technical Details

These reactions often require specific conditions (e.g., temperature, pH) to ensure selectivity and yield. Reaction pathways can be optimized based on preliminary studies using model compounds.

Mechanism of Action

The mechanism of action for 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine involves interactions with specific molecular targets:

  1. Enzyme Inhibition: The compound may bind to active sites on enzymes, inhibiting their activity and altering metabolic pathways.
  2. Receptor Modulation: By interacting with various receptors, it can either activate or inhibit signaling pathways crucial for cellular functions.
  3. Disruption of Cellular Processes: The compound may interfere with cellular processes, leading to therapeutic effects in certain disease models .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or powder.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can react with strong oxidizing agents or bases.

Relevant Data

Comprehensive studies on solubility, stability under various conditions, and reactivity profiles are essential for understanding its practical applications in research and industry .

Applications

2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine has potential applications in scientific research, particularly in medicinal chemistry:

  1. Pharmacological Research: Investigated for its potential role as a phosphodiesterase inhibitor, which may have implications in treating disorders related to cyclic nucleotide signaling.
  2. Drug Development: Its unique structural features make it a candidate for developing new therapeutic agents targeting specific biological pathways.
  3. Biological Studies: Used in studies aimed at understanding enzyme mechanisms and receptor interactions within cellular contexts .

Properties

CAS Number

2034583-02-1

Product Name

2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine

IUPAC Name

pyrazin-2-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone

Molecular Formula

C13H13N5O2

Molecular Weight

271.28

InChI

InChI=1S/C13H13N5O2/c19-13(11-7-14-2-4-16-11)18-6-1-10(9-18)20-12-8-15-3-5-17-12/h2-5,7-8,10H,1,6,9H2

InChI Key

QUOYOSZBWPZRHV-UHFFFAOYSA-N

SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=NC=CN=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.